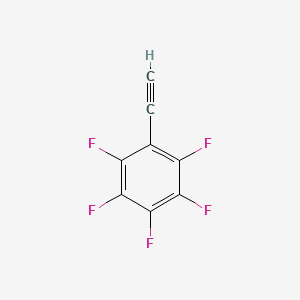

Pentafluorophenylacetylene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethynyl-2,3,4,5,6-pentafluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8HF5/c1-2-3-4(9)6(11)8(13)7(12)5(3)10/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBEXVWXHXPEARD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C(=C(C(=C1F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8HF5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00412942 | |

| Record name | Pentafluorophenylacetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00412942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5122-07-6 | |

| Record name | Pentafluorophenylacetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00412942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Alkyne Workhorse of Fluorine Chemistry: A Technical Guide to Pentafluorophenylacetylene

An in-depth exploration of the synthesis, properties, and applications of a versatile building block for researchers, scientists, and drug development professionals.

Pentafluorophenylacetylene (PFPA), a cornerstone of modern organofluorine chemistry, stands as a testament to the profound impact of fluorine substitution on molecular reactivity and utility. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and diverse applications, offering field-proven insights for its effective utilization in research and development.

Core Identity and Physicochemical Landscape

At its core, pentafluorophenylacetylene is a deceptively simple molecule: a terminal alkyne directly attached to a perfluorinated phenyl ring. This arrangement, however, gives rise to a unique electronic profile that dictates its remarkable reactivity.

CAS Number: 5122-07-6[1]

Molecular Formula: C₈HF₅

Molecular Weight: 192.08 g/mol [1]

The strong electron-withdrawing nature of the five fluorine atoms renders the acetylene proton highly acidic and the triple bond susceptible to nucleophilic attack. Simultaneously, the pentafluorophenyl ring is activated towards nucleophilic aromatic substitution (SNAr), creating a dual-reactive platform for molecular elaboration.

Table 1: Physicochemical Properties of Pentafluorophenylacetylene

| Property | Value | Source/Comment |

| CAS Number | 5122-07-6 | [1] |

| Molecular Weight | 192.08 g/mol | [1] |

| Physical State | Liquid (at room temperature) | Inferred from related compounds |

| Boiling Point | ~140-145 °C (estimated) | Estimated based on phenylacetylene and hexafluorobenzene |

| Density | ~1.45-1.55 g/mL (estimated) | Estimated based on related fluorinated aromatics |

| Solubility | Soluble in common organic solvents (e.g., THF, toluene, dichloromethane) | General knowledge for similar compounds |

| Storage Temperature | 2-8 °C | Recommended for maintaining stability |

Synthesis and Handling: A Practical Approach

The most prevalent and efficient method for the synthesis of pentafluorophenylacetylene is the Sonogashira cross-coupling reaction.[1] This palladium- and copper-catalyzed reaction provides a reliable route to couple a terminal alkyne with an aryl halide.

Experimental Protocol: Sonogashira Coupling for Pentafluorophenylacetylene Synthesis

Objective: To synthesize pentafluorophenylacetylene from a suitable pentafluorophenyl halide and an acetylene source.

Materials:

-

Pentafluoroiodobenzene or pentafluorobromobenzene

-

Trimethylsilylacetylene (TMSA)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N) or Diisopropylamine (DIPA)

-

Tetrahydrofuran (THF), anhydrous

-

Tetrabutylammonium fluoride (TBAF) or Potassium carbonate/Methanol for desilylation

-

Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Diagram 1: Sonogashira Coupling Workflow

Caption: Workflow for the synthesis of pentafluorophenylacetylene via Sonogashira coupling.

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the pentafluorophenyl halide (1.0 eq) in anhydrous THF.

-

Catalyst and Reagents Addition: To the stirred solution, add PdCl₂(PPh₃)₂ (0.02-0.05 eq), CuI (0.04-0.10 eq), and the amine base (2.0-3.0 eq).

-

Alkyne Addition: Slowly add trimethylsilylacetylene (1.1-1.2 eq) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature or gently heat to 40-50 °C. Monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Desilylation: Upon completion of the coupling, the protecting silyl group is removed. This can often be achieved in the same pot by adding a desilylating agent like TBAF (1.1 eq) or by working up the reaction and then treating with potassium carbonate in methanol.

-

Work-up: Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure pentafluorophenylacetylene.

Safety and Handling

Pentafluorophenylacetylene should be handled with appropriate safety precautions in a well-ventilated fume hood. As with many organofluorine compounds, it is advisable to wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is recommended to store the compound at 2-8 °C under an inert atmosphere to prevent degradation.

The Reactive Nature: A Hub for Chemical Transformations

The unique electronic properties of pentafluorophenylacetylene make it a versatile substrate for a variety of chemical transformations, positioning it as a valuable building block in synthetic chemistry.

Cycloaddition Reactions: Building Molecular Complexity

Pentafluorophenylacetylene is an excellent participant in cycloaddition reactions, particularly as an electron-deficient dienophile in Diels-Alder reactions and as a key component in "click chemistry".[1]

The CuAAC reaction is a cornerstone of click chemistry, enabling the efficient and regioselective formation of 1,2,3-triazoles. The electron-deficient nature of the alkyne in pentafluorophenylacetylene leads to a highly favorable and often rapid reaction with azides.[1]

Sources

An In-depth Technical Guide to the Synthesis of Pentafluorophenylacetylene

Abstract

Pentafluorophenylacetylene (C₈HF₅) is a pivotal building block in contemporary chemical synthesis, prized for its unique electronic properties and versatile reactivity. The confluence of a highly electron-deficient pentafluorophenyl ring and a reactive terminal alkyne moiety makes it an indispensable synthon in the development of advanced materials, pharmaceuticals, and agrochemicals. This guide provides a comprehensive overview of the primary and alternative synthetic pathways to pentafluorophenylacetylene, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the methodologies. Designed for researchers, scientists, and professionals in drug development, this document aims to serve as a practical and authoritative resource for the efficient and reliable synthesis of this valuable compound.

Introduction: The Significance of Pentafluorophenylacetylene

The pentafluorophenyl group is a potent electron-withdrawing moiety that significantly influences the reactivity of adjacent functional groups. In pentafluorophenylacetylene, this effect renders the acetylenic proton more acidic and the triple bond susceptible to nucleophilic attack and a variety of cycloaddition reactions.[1] Furthermore, the pentafluorophenyl ring itself is prone to nucleophilic aromatic substitution (SNAr), allowing for post-synthetic modifications.[1] These characteristics make pentafluorophenylacetylene a valuable precursor for:

-

Advanced Polymers: It serves as a monomer for the synthesis of fluorinated polymers with high thermal stability and chemical resistance.[1]

-

Pharmaceuticals and Agrochemicals: The incorporation of the pentafluorophenylacetylene unit can enhance the metabolic stability and binding affinity of bioactive molecules.[1]

-

Materials Science: It is a key component in the synthesis of liquid crystals, organic light-emitting diodes (OLEDs), and other functional materials.

-

Click Chemistry: Its terminal alkyne is a ready participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of bioconjugation and drug discovery.[1]

This guide will explore the most scientifically sound and field-proven methods for the synthesis of pentafluorophenylacetylene, providing the necessary detail for practical application in a research and development setting.

Primary Synthesis Pathways

The following sections detail the most common and reliable methods for the laboratory-scale synthesis of pentafluorophenylacetylene.

Pathway 1: Sonogashira Cross-Coupling Reaction

The Sonogashira coupling is a robust and widely employed method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[1] In the context of pentafluorophenylacetylene synthesis, this typically involves the coupling of a pentafluorophenyl halide with a protected or terminal acetylene source.

Causality of Experimental Choices:

-

Pentafluorophenyl Halide: Bromopentafluorobenzene is a commonly used starting material due to its commercial availability and balanced reactivity. Iodopentafluorobenzene can also be used and may exhibit higher reactivity, but it is generally more expensive.

-

Acetylene Source: Trimethylsilylacetylene (TMSA) is frequently chosen as the acetylene partner. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, preventing self-coupling (Glaser coupling) and allowing for a controlled reaction. The TMS group is then removed in a subsequent step.

-

Catalyst System: A palladium catalyst, typically Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, is essential for the catalytic cycle. A copper(I) co-catalyst, such as copper(I) iodide (CuI), is crucial for the formation of the copper acetylide intermediate, which accelerates the reaction.

-

Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is required to neutralize the hydrogen halide formed during the reaction and to act as a solvent.

Workflow Diagram:

Caption: Sonogashira coupling of bromopentafluorobenzene with trimethylsilylacetylene followed by deprotection.

Experimental Protocol: Sonogashira Coupling and Deprotection

Step 1: Synthesis of (Pentafluorophenyl)ethynyltrimethylsilane

-

To a solution of bromopentafluorobenzene (1.0 eq) in anhydrous and degassed triethylamine (Et₃N) or a mixture of tetrahydrofuran (THF) and Et₃N, add trimethylsilylacetylene (1.2 eq).

-

Add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 eq) and copper(I) iodide (CuI, 0.04 eq) to the reaction mixture under an inert atmosphere (e.g., argon or nitrogen).

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, dilute the reaction mixture with a nonpolar solvent such as hexane or diethyl ether and filter through a pad of celite to remove the catalyst and amine salts.

-

Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford (pentafluorophenyl)ethynyltrimethylsilane.

Step 2: Deprotection to Pentafluorophenylacetylene

-

Dissolve the (pentafluorophenyl)ethynyltrimethylsilane (1.0 eq) in methanol (MeOH).

-

Add a catalytic amount of potassium carbonate (K₂CO₃, 0.1 eq) to the solution.

-

Stir the mixture at room temperature for 1-3 hours, monitoring the reaction by TLC or GC-MS.

-

Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) and extract the product with a low-boiling point organic solvent like diethyl ether.

-

Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and carefully remove the solvent by rotary evaporation at low temperature to avoid loss of the volatile product.

-

The resulting pentafluorophenylacetylene is often of sufficient purity for subsequent reactions. Further purification can be achieved by distillation or careful column chromatography.

Quantitative Data Summary:

| Starting Material | Reagents | Catalyst System | Solvent | Time | Yield | Reference |

| Bromopentafluorobenzene | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N/THF | 12-24 h | 70-90% (for coupling) | General Procedure |

| (Pentafluorophenyl)ethynyltrimethylsilane | K₂CO₃ | - | MeOH | 1-3 h | >90% (for deprotection) | [2] |

Pathway 2: Corey-Fuchs Reaction

The Corey-Fuchs reaction provides an alternative and powerful method for the synthesis of terminal alkynes from aldehydes.[3][4] This two-step process involves the conversion of an aldehyde to a 1,1-dibromoalkene, followed by treatment with a strong base to induce elimination and rearrangement to the terminal alkyne.

Causality of Experimental Choices:

-

Starting Material: Pentafluorobenzaldehyde is the logical starting material for this pathway. It is commercially available and readily undergoes the initial olefination step.

-

Reagents for Dibromoalkene Formation: Carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) are the classic reagents for generating the phosphorus ylide required for the Wittig-type reaction with the aldehyde.[3]

-

Base for Elimination: A strong organolithium base, such as n-butyllithium (n-BuLi), is necessary to effect the elimination of HBr and the subsequent lithium-halogen exchange, leading to the formation of the lithium acetylide.

-

Quenching: The reaction is quenched with water or a mild acid to protonate the lithium acetylide and yield the terminal alkyne.

Workflow Diagram:

Caption: Corey-Fuchs reaction of pentafluorobenzaldehyde to form pentafluorophenylacetylene.

Experimental Protocol: Corey-Fuchs Reaction

Step 1: Synthesis of 1,1-Dibromo-2-(pentafluorophenyl)ethene

-

In a round-bottom flask under an inert atmosphere, dissolve triphenylphosphine (PPh₃, 4.0 eq) in anhydrous dichloromethane (DCM) and cool the solution to 0 °C.

-

Slowly add carbon tetrabromide (CBr₄, 2.0 eq) to the cooled solution. The mixture will turn from colorless to a yellow-orange ylide solution.

-

After stirring for 30 minutes at 0 °C, add a solution of pentafluorobenzaldehyde (1.0 eq) in anhydrous DCM dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.

-

Add a nonpolar solvent like hexane to the residue to precipitate the triphenylphosphine oxide byproduct.

-

Filter the mixture and concentrate the filtrate.

-

Purify the crude product by column chromatography on silica gel using hexane as the eluent to obtain 1,1-dibromo-2-(pentafluorophenyl)ethene.

Step 2: Synthesis of Pentafluorophenylacetylene

-

Dissolve the 1,1-dibromo-2-(pentafluorophenyl)ethene (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere and cool the solution to -78 °C.

-

Slowly add n-butyllithium (n-BuLi, 2.1 eq, typically as a solution in hexanes) dropwise to the cooled solution.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

Quench the reaction by the slow addition of water or saturated aqueous ammonium chloride solution at -78 °C.

-

Allow the mixture to warm to room temperature and extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and carefully concentrate by rotary evaporation at low temperature.

-

The resulting pentafluorophenylacetylene can be further purified by distillation if necessary.

Quantitative Data Summary:

| Starting Material | Reagents (Step 1) | Reagents (Step 2) | Solvent (Step 1/2) | Time (Step 1/2) | Yield | Reference |

| Pentafluorobenzaldehyde | CBr₄, PPh₃ | n-BuLi | DCM / THF | 12-24 h / 1-2 h | 60-80% (overall) | [3][4] |

Pathway 3: Dehydrohalogenation of a Dihaloalkane Precursor

This classical approach involves the synthesis of a dihaloalkane precursor followed by a double dehydrohalogenation to form the alkyne. A common strategy is the bromination of pentafluorostyrene followed by elimination of two equivalents of hydrogen bromide.

Causality of Experimental Choices:

-

Starting Material: Pentafluorostyrene is a suitable precursor as its double bond can be readily halogenated.

-

Bromination: Molecular bromine (Br₂) is the standard reagent for the electrophilic addition across the double bond to form the 1,2-dibromo-1-(pentafluorophenyl)ethane intermediate.

-

Base for Elimination: A strong base is required to effect the double dehydrobromination. Potassium hydroxide (KOH) in a high-boiling solvent like ethanol or a phase-transfer catalyst system can be effective.

Workflow Diagram:

Caption: Synthesis of pentafluorophenylacetylene via bromination of pentafluorostyrene and subsequent double dehydrobromination.

Experimental Protocol: Dehydrohalogenation

Step 1: Synthesis of 1,2-Dibromo-1-(pentafluorophenyl)ethane

-

Dissolve pentafluorostyrene (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄) or dichloromethane (DCM).

-

Cool the solution in an ice bath and slowly add a solution of bromine (Br₂, 1.0 eq) in the same solvent dropwise.

-

Stir the reaction mixture at 0 °C to room temperature until the bromine color disappears.

-

Wash the reaction mixture with a solution of sodium thiosulfate to remove any unreacted bromine, followed by water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the crude 1,2-dibromo-1-(pentafluorophenyl)ethane, which can often be used in the next step without further purification.

Step 2: Synthesis of Pentafluorophenylacetylene

-

Dissolve the crude 1,2-dibromo-1-(pentafluorophenyl)ethane (1.0 eq) in ethanol.

-

Add a concentrated solution of potassium hydroxide (KOH, >2.0 eq) in ethanol to the mixture.

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC or GC-MS.

-

After cooling to room temperature, pour the reaction mixture into water and extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and carefully remove the solvent by rotary evaporation at low temperature.

-

Purify the resulting pentafluorophenylacetylene by distillation.

Quantitative Data Summary:

| Starting Material | Reagents (Step 1) | Reagents (Step 2) | Solvent (Step 1/2) | Time (Step 1/2) | Yield | Reference |

| Pentafluorostyrene | Br₂ | KOH | CCl₄ / EtOH | 1-2 h / 4-6 h | Moderate | General Procedure |

Alternative Synthesis Pathway: Seyferth-Gilbert Homologation

The Seyferth-Gilbert homologation offers a one-pot alternative to the Corey-Fuchs reaction for the conversion of aldehydes to terminal alkynes.[5][6] This method utilizes the Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) to generate the alkyne directly from the aldehyde under basic conditions.

Causality of Experimental Choices:

-

Reagent: The Bestmann-Ohira reagent is a stable and commercially available source of a diazomethylphosphonate anion, which is the key reactive species.

-

Base: A base such as potassium carbonate or potassium tert-butoxide is used to generate the active nucleophile from the Bestmann-Ohira reagent.

-

Solvent: Methanol or tetrahydrofuran are common solvents for this transformation.

Workflow Diagram:

Caption: One-pot synthesis of pentafluorophenylacetylene from pentafluorobenzaldehyde via Seyferth-Gilbert homologation.

Experimental Protocol: Seyferth-Gilbert Homologation

-

To a solution of pentafluorobenzaldehyde (1.0 eq) and the Bestmann-Ohira reagent (1.2 eq) in anhydrous methanol under an inert atmosphere, add potassium carbonate (K₂CO₃, 2.0 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, quench the reaction with water and extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and carefully concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by distillation.

Quantitative Data Summary:

| Starting Material | Reagent | Base | Solvent | Time | Yield | Reference |

| Pentafluorobenzaldehyde | Bestmann-Ohira Reagent | K₂CO₃ | Methanol | 12-24 h | Good to high | [5][6] |

Conclusion and Future Outlook

The synthesis of pentafluorophenylacetylene is well-established, with the Sonogashira coupling and the Corey-Fuchs reaction representing the most reliable and versatile methods. The choice of pathway often depends on the availability of starting materials and the desired scale of the reaction. The Sonogashira coupling is highly efficient for large-scale synthesis, provided that the starting bromopentafluorobenzene is readily accessible. The Corey-Fuchs reaction and the Seyferth-Gilbert homologation offer excellent alternatives when starting from pentafluorobenzaldehyde.

Future research in this area may focus on the development of more sustainable and atom-economical synthetic routes. This could include catalytic C-H activation of pentafluorobenzene followed by alkynylation, or the use of flow chemistry to improve safety and scalability. As the demand for complex fluorinated molecules continues to grow, the development of novel and efficient methods for the synthesis of key building blocks like pentafluorophenylacetylene will remain an area of significant interest.

References

-

NROChemistry. (n.d.). Seyferth-Gilbert Homologation. Retrieved from [Link]

-

Wikipedia. (2023, September 21). Seyferth–Gilbert homologation. In Wikipedia. Retrieved from [Link]

-

Wikipedia. (2023, November 28). Corey–Fuchs reaction. In Wikipedia. Retrieved from [Link]

-

Reddit. (2022, August 8). Protiodesilylation of terminal alkynes method? [Online forum post]. Reddit. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. reddit.com [reddit.com]

- 3. Copper-Catalyzed Trifluoromethylalkynylation via Radical-Mediated Multicomponent Process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. grokipedia.com [grokipedia.com]

- 5. Seyferth-Gilbert Homologation | NROChemistry [nrochemistry.com]

- 6. Seyferth–Gilbert homologation - Wikipedia [en.wikipedia.org]

Pentafluorophenylacetylene reactivity and electronic effects

An In-Depth Technical Guide to the Reactivity and Electronic Effects of Pentafluorophenylacetylene

Prepared by: Gemini, Senior Application Scientist

Abstract

Pentafluorophenylacetylene (PFPA) is a fluorinated building block of significant interest in organofluorine chemistry, materials science, and drug development.[1] Its unique molecular architecture, which combines a highly electron-deficient pentafluorophenyl (C₆F₅) ring with an acetylene group, imparts distinct reactivity to both the triple bond and the aromatic system.[1] The potent electron-withdrawing nature of the five fluorine atoms activates the alkyne for a range of transformations and renders the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr).[1][2] This guide provides a comprehensive technical overview of the electronic properties governing PFPA's reactivity, detailed protocols for its key transformations—including cycloadditions, cross-coupling reactions, and polymerization—and insights into its application for creating advanced materials and complex molecular architectures.

Core Principles: The Electronic Landscape of Pentafluorophenylacetylene

The reactivity of PFPA is fundamentally dictated by the profound electron-withdrawing properties of the C₆F₅ group. This influence arises from the cumulative effect of five highly electronegative fluorine atoms, which modulate the electron density of the entire molecule through two primary mechanisms:

-

Inductive Effect (-I): The fluorine atoms exert a powerful inductive pull on the sigma (σ) bonds, withdrawing electron density from the aromatic ring and, by extension, from the attached acetylene moiety.[2] This is the dominant electronic factor, making both the aromatic ring and the alkyne significantly electron-poor.

-

Resonance Effect (+R): While fluorine atoms possess lone pairs that could theoretically engage in resonance donation into the aromatic ring, this effect is weak and is substantially overshadowed by the strong inductive withdrawal.[2]

The net result is a highly polarized molecule where the C₆F₅ group acts as a potent electron sink. This electronic profile has two major consequences: it increases the electrophilicity of the alkyne's triple bond, making it an excellent reactant for nucleophilic additions and cycloadditions, and it activates the C₆F₅ ring for SNAr reactions, particularly at the para-fluorine position.[1][3][4]

Figure 1: Dominant electronic effects in pentafluorophenylacetylene.

Synthesis of Pentafluorophenylacetylene

The most common and effective method for synthesizing PFPA is the Sonogashira cross-coupling reaction.[1] This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, employing a palladium catalyst and a copper(I) co-catalyst.[5][6] For PFPA synthesis, this typically involves coupling an activated pentafluorophenyl halide (e.g., pentafluorophenyl iodide or bromide) with a protected acetylene source, followed by deprotection.

Experimental Protocol: Synthesis via Sonogashira Coupling

This protocol describes a typical lab-scale synthesis of pentafluorophenylacetylene from pentafluorobenzene and (trimethylsilyl)acetylene.

-

Reaction Setup: To a dry, nitrogen-purged Schlenk flask, add Pd(PPh₃)₄ (2 mol%), CuI (4 mol%), and pentafluoroiodobenzene (1.0 equiv).

-

Solvent and Reagents: Add anhydrous triethylamine (3.0 equiv) and anhydrous tetrahydrofuran (THF) to the flask.

-

Alkyne Addition: Add (trimethylsilyl)acetylene (1.2 equiv) dropwise to the stirred mixture at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS until the starting aryl halide is consumed.

-

Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the catalysts. Concentrate the filtrate under reduced pressure.

-

Deprotection: Dissolve the crude TMS-protected product in methanol. Add a catalytic amount of potassium carbonate (K₂CO₃) and stir at room temperature for 2 hours.

-

Purification: Neutralize the mixture with dilute HCl. Extract the product with diethyl ether, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude PFPA by column chromatography on silica gel or by distillation to yield the final product.

Reactivity Profile of the Acetylene Moiety

The electron-deficient nature of the alkyne in PFPA makes it a highly versatile reactant in several classes of organic reactions.

Cycloaddition Reactions

PFPA is an excellent reactant in cycloaddition reactions, where its electron-deficient triple bond readily engages with electron-rich partners.

-

[4+2] Diels-Alder Cycloaddition: The C≡C triple bond of PFPA serves as a potent dienophile in [4+2] cycloaddition reactions with various conjugated dienes.[1] The strong electron-withdrawing C₆F₅ group significantly enhances the reaction rate compared to non-activated alkynes.[1] The regioselectivity is governed by the electronic properties of both the diene and PFPA.[1][7]

-

[3+2] 1,3-Dipolar Cycloaddition: This class of reactions is particularly important for synthesizing five-membered heterocycles.

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): As a terminal alkyne, PFPA is a cornerstone of "click chemistry".[1] It reacts with organic azides in the presence of a copper(I) catalyst to exclusively yield 1,4-disubstituted 1,2,3-triazoles.[1] This reaction is prized for its high yield, reliability, and functional group tolerance, making it invaluable for bioconjugation, drug discovery, and materials science.[1]

-

Nitrone Cycloaddition: The reaction of PFPA with nitrones leads to the formation of isoxazoline derivatives, providing a route to complex heterocyclic scaffolds of interest in medicinal chemistry.[1][8]

-

Figure 2: Generalized catalytic cycle for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocol: CuAAC Reaction with PFPA

-

Reactant Preparation: In a vial, dissolve the organic azide (1.0 equiv) and pentafluorophenylacetylene (1.1 equiv) in a 1:1 mixture of t-butanol and water.

-

Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 equiv) in water and a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 equiv) in water.

-

Reaction Initiation: Add the sodium ascorbate solution to the reactant mixture, followed by the copper sulfate solution. The sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ.

-

Reaction: Stir the mixture vigorously at room temperature. The reaction is often complete within 1-12 hours. Monitor by TLC.

-

Workup and Purification: Upon completion, dilute the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, concentrate, and purify the resulting triazole by column chromatography.

| Reactant A (Azide) | Reactant B (Alkyne) | Catalyst System | Solvent | Yield (%) |

| Benzyl Azide | PFPA | CuSO₄·5H₂O / Na Ascorbate | t-BuOH/H₂O | >95 |

| Adamantyl Azide | PFPA | CuSO₄·5H₂O / Na Ascorbate | t-BuOH/H₂O | >90 |

Table 1: Typical yields for the CuAAC reaction involving PFPA. Yields can vary based on specific substrates and conditions.[1]

Hydrosilylation

Hydrosilylation involves the addition of a Si-H bond across the triple bond. While less documented specifically for PFPA, the reaction is a powerful method for synthesizing vinylsilanes.[9] Catalysts such as those based on platinum, rhodium, or cobalt are commonly used.[9][10] The electron-deficient nature of PFPA would be expected to facilitate this addition. Frustrated Lewis pairs involving tris(pentafluorophenyl)borane, B(C₆F₅)₃, are also effective catalysts for the hydrosilylation of unsaturated frameworks.[11]

Transition Metal-Catalyzed Polymerization

PFPA serves as a monomer for the synthesis of specialty fluoropolymers.[1] Rhodium-based catalysts, such as [Rh(nbd)Cl]₂, are highly effective for the polymerization of substituted acetylenes, including PFPA, yielding poly(pentafluorophenylacetylene) [P(PFPA)].[12] This polymer features a conjugated polyene backbone and reactive C₆F₅ side groups, making it a valuable precursor for novel functional materials.[12]

Reactivity Profile of the Pentafluorophenyl Ring

A defining characteristic of PFPA and its derivatives is the susceptibility of the C₆F₅ ring to nucleophilic aromatic substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr)

The five electron-withdrawing fluorine atoms strongly activate the aromatic ring towards attack by nucleophiles.[1] This reaction typically occurs with high regioselectivity at the para-position (C4) relative to the alkyne substituent.[3][4] This is because the negative charge in the intermediate (Meisenheimer complex) can be delocalized onto the electron-withdrawing acetylene group, stabilizing the transition state for para-substitution.

This reactivity is exceptionally useful for the post-polymerization modification of P(PFPA). The pendant C₆F₅ groups along the polymer chain can be readily functionalized by reacting the polymer with various nucleophiles, such as thiols, amines, or alcohols.[12][13] This allows for the creation of a diverse family of thioether-functionalized polyenes and other materials with tailored optical, electronic, and physical properties that would be difficult to achieve by direct polymerization of functionalized monomers.[12]

Figure 3: Workflow for synthesis and post-polymerization modification of P(PFPA) via SNAr.

Experimental Protocol: Post-Polymerization Modification of P(PFPA) with a Thiol

-

Polymer Dissolution: Dissolve poly(pentafluorophenylacetylene) (1.0 equiv based on monomer units) in a suitable solvent like THF or DMF.

-

Addition of Nucleophile and Base: Add the desired thiol (e.g., dodecanethiol, 1.5 equiv per C₆F₅ unit) to the solution, followed by a base such as triethylamine or potassium carbonate (2.0 equiv per C₆F₅ unit) to facilitate the reaction.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for 12-24 hours. The progress of the substitution can be monitored by the disappearance of the para-fluorine signal in the ¹⁹F NMR spectrum.

-

Isolation: Precipitate the functionalized polymer by adding the reaction mixture to a non-solvent such as methanol or hexane.

-

Purification: Collect the polymer by filtration, wash thoroughly with the non-solvent to remove excess reagents, and dry under vacuum.

Applications in Materials Science and Drug Development

The unique dual reactivity of PFPA makes it a valuable tool for creating sophisticated molecular systems.

-

Advanced Materials: P(PFPA) and its SNAr-modified derivatives are explored as novel conjugated polymers with high thermal stability and tunable optoelectronic properties for applications in organic electronics.[1][12]

-

Bioconjugation and Pharmaceuticals: The reliability of the CuAAC reaction allows PFPA to be used to link molecules of interest to biomolecules, such as peptides or proteins, for diagnostic or therapeutic purposes.[1] The resulting pentafluorophenyl-substituted triazole can then undergo further modification via SNAr to attach other functional groups.[3][4]

-

Organometallic Chemistry: PFPA can act as a ligand in organometallic chemistry, forming stable complexes with transition metals like ruthenium and platinum, thereby modifying the electronic properties of the metal center for catalytic applications.[1]

Conclusion

Pentafluorophenylacetylene is a powerful and versatile building block whose reactivity is dominated by the strong electron-withdrawing character of the pentafluorophenyl group. This electronic influence activates both the acetylene triple bond for a variety of additions and cycloadditions and the aromatic ring for highly regioselective nucleophilic substitution. This dual reactivity provides researchers, particularly in materials science and drug development, with a robust platform for synthesizing complex polymers, functional materials, and intricate molecular architectures with precisely tailored properties.

References

-

Reactive Conjugated Polymers: Synthesis, Modification, and Electrochemical Properties of Polypentafluorophenylacetylene (Co)Polymers - PubMed. [Link]

-

mechanistic insight into the zirconocene coupling of alkynes and a facile route to conjugated polymers bearing electron-withdrawing pentafluorophenyl substituents - PubMed. [Link]

-

Nucleophilic Aromatic Substitution on Pentafluorophenyl-Substituted Dipyrranes and Tetrapyrroles as a Route to Multifunctionalized Chromophores for Potential Application in Photodynamic Therapy - PubMed. [Link]

-

Exploring Multistep Continuous Flow Hydrosilylation Reactions Catalyzed by Tris(pentafluorophenyl)borane - UCL Discovery. [Link]

-

Sonogashira coupling - Wikipedia. [Link]

-

Nucleophilic Aromatic Substitution on Pentafluorophenyl‐Substituted Dipyrranes and Tetrapyrroles as a Route to Multifunctionalized Chromophores for Potential Application in Photodynamic Therapy | Request PDF - ResearchGate. [Link]

-

Sonogashira Coupling - Chemistry LibreTexts. [Link]

-

Nucleophilic Aromatic Substitution of Pentafluorophenyl-Substituted Quinoline with a Functional Perylene: A Route to the Modification of Semiconducting Polymers - MDPI. [Link]

-

Sonogashira Coupling - Organic Chemistry Portal. [Link]

-

LECTURE 5 Cycloaddition Reactions. [Link]

-

Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study - NIH. [Link]

-

Co‐catalyzed Selective syn‐Hydrosilylation of Internal Alkynes - EPub Bayreuth. [Link]

-

Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - MDPI. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Nucleophilic Aromatic Substitution on Pentafluorophenyl-Substituted Dipyrranes and Tetrapyrroles as a Route to Multifunctionalized Chromophores for Potential Application in Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. imperial.ac.uk [imperial.ac.uk]

- 8. Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. epub.uni-bayreuth.de [epub.uni-bayreuth.de]

- 10. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry | MDPI [mdpi.com]

- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 12. Reactive Conjugated Polymers: Synthesis, Modification, and Electrochemical Properties of Polypentafluorophenylacetylene (Co)Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Nucleophilic Aromatic Substitution of Pentafluorophenyl-Substituted Quinoline with a Functional Perylene: A Route to the Modification of Semiconducting Polymers | MDPI [mdpi.com]

An In-depth Technical Guide to the Molecular Structure and Characterization of Pentafluorophenylacetylene

This guide provides a detailed exploration of pentafluorophenylacetylene (C₈HF₅), a cornerstone building block in modern organofluorine chemistry. We will delve into its unique molecular architecture, the rationale behind its synthesis, and the comprehensive analytical workflows required for its unambiguous characterization. This document is intended for researchers, scientists, and drug development professionals who utilize fluorinated synthons to construct complex molecular architectures.

Introduction: The Significance of Pentafluorophenylacetylene

Pentafluorophenylacetylene is a highly valued fluorinated organic compound distinguished by an acetylene group directly attached to an electron-deficient pentafluorophenyl ring.[1] This specific arrangement of functional groups imparts unique reactivity, making it a versatile tool in several advanced chemical domains. The strong inductive electron-withdrawing effect of the five fluorine atoms profoundly influences the electronic properties of both the aromatic ring and the alkyne moiety.[1] This electronic profile enhances the reactivity of the triple bond in cycloaddition reactions and renders the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr).[1]

Consequently, pentafluorophenylacetylene is a critical precursor in:

-

Drug Discovery & Bioconjugation: As a key component in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry," it enables the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles, which are prevalent scaffolds in pharmaceuticals.[1][2][3]

-

Materials Science: It serves as a monomer for specialty fluoropolymers with high thermal stability and as a precursor for fluorinated polycyclic aromatic hydrocarbons used in organic electronics.[1]

-

Organometallic Chemistry: It functions as a ligand, modifying the electronic properties of metal centers in catalysts.[1]

Molecular Structure and Electronic Properties

The structure of pentafluorophenylacetylene is defined by the juxtaposition of a planar, hexagonal C₆F₅ ring and a linear C≡CH group. The defining characteristic of this molecule is its distinct electronic nature.

-

Electron-Deficient Aromatic Ring: The five highly electronegative fluorine atoms create a powerful, uniform electron-withdrawing effect across the phenyl ring. This significantly lowers the electron density of the aromatic system, making it an excellent electrophile. This property is the basis for its high reactivity in SNAr reactions, where a nucleophile can readily displace a fluoride ion (typically at the para position) via a Meisenheimer complex intermediate.[1]

-

Activated Alkyne: The electron-withdrawing C₆F₅ group also influences the adjacent acetylene moiety. It increases the acidity of the terminal acetylenic proton and polarizes the C≡C triple bond, making it a more reactive dienophile in Diels-Alder reactions and a highly efficient partner in CuAAC reactions.[1]

Synthesis: The Sonogashira Cross-Coupling Approach

The most prevalent and efficient method for synthesizing pentafluorophenylacetylene is the Sonogashira cross-coupling reaction.[1] This powerful C-C bond-forming reaction provides a direct and reliable route to connect an aryl halide with a terminal alkyne.

Causality of Experimental Choice: The Sonogashira reaction is chosen for its high functional group tolerance, mild reaction conditions, and excellent yields. It employs a dual-catalyst system, typically a palladium complex (e.g., Pd(PPh₃)₄) and a copper(I) salt (e.g., CuI). The palladium catalyst facilitates the oxidative addition of the aryl halide and the transmetalation step, while the copper co-catalyst is crucial for activating the terminal alkyne by forming a copper acetylide intermediate.

Caption: General workflow for the synthesis of pentafluorophenylacetylene via Sonogashira coupling.

Comprehensive Spectroscopic Characterization

Unambiguous identification of pentafluorophenylacetylene requires a multi-technique spectroscopic approach. Each method provides a unique piece of structural information, and together they form a self-validating system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise carbon-hydrogen-fluorine framework of the molecule.

-

¹H NMR Spectroscopy: The spectrum is expected to be simple, showing a single signal for the acetylenic proton (≡C-H). Due to the deshielding effect of the electron-withdrawing C₆F₅ ring, this singlet will appear at a downfield chemical shift compared to the acetylenic proton of unsubstituted phenylacetylene (which is around 3.0 ppm).[6]

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will be more complex due to coupling between carbon and fluorine atoms (C-F coupling). Key expected signals include:

-

Two signals for the acetylenic carbons (C≡C).

-

Multiple signals for the aromatic carbons, which will appear as complex multiplets due to one-bond, two-bond, and three-bond couplings to the fluorine atoms. Acquiring a clean spectrum can be challenging due to weak coupling to the proton bath in standard proton-decoupled experiments.[7]

-

-

¹⁹F NMR Spectroscopy: This is a critical technique for any organofluorine compound.[8] Since ¹⁹F is a spin-½ nucleus with 100% natural abundance and high sensitivity, it provides detailed structural information.[8][9] For the C₆F₅ group, three distinct signals are expected, corresponding to the ortho, meta, and para fluorine atoms, typically in a 2:2:1 integration ratio. The chemical shifts and coupling constants (J-values) between these fluorine atoms create a characteristic pattern that confirms the substitution pattern.

Table 1: Summary of Expected NMR Data

| Nucleus | Signal Description | Expected Chemical Shift Range (ppm) | Key Features |

|---|---|---|---|

| ¹H | Acetylenic Proton (≡C-H) | > 3.0 | Singlet, downfield shifted. |

| ¹³C | Acetylenic Carbons | ~80-100 | Two distinct signals. |

| Aromatic Carbons | ~110-150 | Multiple complex multiplets due to C-F coupling. | |

| ¹⁹F | ortho-Fluorines | -140 to -145 | Multiplet. |

| para-Fluorine | -155 to -165 | Multiplet (typically a triplet). |

| | meta-Fluorines | -165 to -170 | Multiplet. |

Note: ¹⁹F chemical shifts are typically referenced to CFCl₃ (0 ppm) and can vary with solvent.[10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic vibrational modes of the molecule's functional groups.[11] The spectrum provides direct evidence for the presence of the alkyne and the fluorinated aromatic ring.

Table 2: Key Infrared Absorption Bands

| Vibrational Mode | Expected Frequency (cm⁻¹) | Description & Rationale |

|---|---|---|

| ≡C-H Stretch | ~3300 - 3340 | A sharp, strong band characteristic of a terminal alkyne C-H bond. Its precise position is sensitive to the electronic environment.[1] |

| C≡C Stretch | ~2150 - 2250 | A sharp band of medium intensity. Its frequency is higher than in many simple alkynes due to the electronic influence of the C₆F₅ ring.[1] |

| C-F Stretches | ~1000 - 1300 | Strong, characteristic absorptions in the fingerprint region, confirming the presence of multiple C-F bonds.[1] |

| C₆F₅ Ring Vibrations | < 1650 | A series of complex bands corresponding to ring breathing and deformation modes, providing a fingerprint for the pentafluorophenyl group.[1] |

Anharmonicity can influence the IR spectra of phenylacetylenes, sometimes leading to complex band structures resulting from the coupling of fundamental vibrations with overtones or combination bands.[12][13][14]

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and confirming the elemental composition of the molecule. High-resolution mass spectrometry (HRMS) is particularly crucial for this purpose.[15]

-

Ionization Technique: Soft ionization techniques like electrospray ionization (ESI) or chemical ionization (CI) are preferred to observe the intact molecular ion with minimal fragmentation. Electron ionization (EI) can also be used and will provide valuable information on the molecule's fragmentation pathways.[16]

-

Expected Mass Spectrum:

-

Molecular Ion (M⁺ or [M+H]⁺): The spectrum will show a prominent peak corresponding to the exact mass of C₈HF₅ (192.0042 g/mol ). HRMS allows for the verification of this mass to within a few parts per million (ppm).

-

Isotopic Pattern: The natural abundance of ¹³C will result in a small M+1 peak.

-

Fragmentation Pattern: Common fragmentation pathways may include the loss of fluorine (F), hydrogen fluoride (HF), or the acetylene moiety, providing further structural confirmation.

-

Key Reactivity Profile: The Role in Click Chemistry

To fully appreciate the utility of pentafluorophenylacetylene, it is vital to understand its reactivity. Its application in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prime example.[3][17]

Causality of Reactivity: The CuAAC reaction is a cornerstone of "click chemistry," prized for its high yield, stereospecificity (exclusively forming the 1,4-disubstituted triazole), and tolerance of a wide range of functional groups.[1][2] The electron-deficient nature of pentafluorophenylacetylene makes it an exceptionally reactive and reliable partner in this transformation, which proceeds through a copper acetylide intermediate.

Caption: The catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Standard Operating Protocol: Characterization Workflow

This section outlines a self-validating protocol for the comprehensive characterization of a synthesized batch of pentafluorophenylacetylene.

Step 1: Sample Preparation

-

Ensure the sample is dry and free of residual solvent by drying under high vacuum.

-

For NMR analysis, accurately weigh ~5-10 mg of the compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). Add a small amount of an internal standard (e.g., TMS) if quantitative analysis is required.

-

For IR analysis, prepare a neat sample (if liquid) as a thin film between two KBr or NaCl plates. If solid, prepare a KBr pellet or a mull.

-

For HRMS, prepare a dilute solution (~1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol) compatible with the chosen ionization source.

Step 2: NMR Data Acquisition

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum. An extended acquisition time may be necessary to obtain a good signal-to-noise ratio for the fluorinated carbons.[7]

-

Acquire a proton-decoupled ¹⁹F NMR spectrum. Ensure the spectral width is sufficient to capture all fluorine signals (e.g., +50 to -250 ppm).

Step 3: IR Spectrum Acquisition

-

Record the IR spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

-

Identify and label the key vibrational bands as detailed in Table 2.

Step 4: Mass Spectrometry Analysis

-

Infuse the sample solution into the mass spectrometer.

-

Acquire a high-resolution mass spectrum in positive or negative ion mode.

-

Determine the exact mass of the molecular ion and compare it to the theoretical mass of C₈HF₅. The mass error should be less than 5 ppm.

-

If necessary, perform tandem MS (MS/MS) on the molecular ion to analyze its fragmentation pattern.[15][18]

Step 5: Data Synthesis and Validation

-

Integrate all spectroscopic data.

-

Confirm that the ¹H, ¹³C, and ¹⁹F NMR spectra are consistent with the proposed structure.

-

Verify that the IR spectrum contains the characteristic absorptions for the alkyne and C-F bonds.

-

Ensure the HRMS data confirms the correct elemental composition.

-

The convergence of all data points provides a high-confidence, validated structural assignment.

References

-

Titov, A. A., Larionov, V. A., Smol'yakov, A. F., Godovikova, M. I., Titova, E. M., Maleev, V. I., & Shubina, E. S. (2018). Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]

-

ChemRxiv. (n.d.). Ab-Initio Anharmonic Analysis of Complex Vibrational Spectra of Phenylacetylene and Fluorophenylacetylenes in the Acetylenic and. Retrieved from [Link]

-

Reddit. (2013). 13C NMR of pentafluorophenyl group. Retrieved from [Link]

-

SpectraBase. (n.d.). PARA-PHENYLTETRAFLUOROPHENYLACETYLENE - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

-

Supporting information for A ligand-free strategy for the copper-catalyzed direct alkynylation of trifluoromethyl ketones. (n.d.). Retrieved from [Link]

-

University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0264473). Retrieved from [Link]

-

SpectraBase. (n.d.). Pentafluorophenol - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). Pentafluorophenol - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

Roeder Research Lab. (n.d.). The growing applications of click chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Ab-Initio Anharmonic Analysis of Complex Vibrational Spectra of Phenylacetylene and Fluorophenylacetylenes in the Acetylenic and Aromatic C–H Stretching Region. Retrieved from [Link]

-

University of Illinois. (2004). DEVELOPMENT AND APPLICATIONS OF CLICK CHEMISTRY. Retrieved from [Link]

-

ResearchGate. (2024). Phenylenethynylene derivatives of [2.2]paracyclophane: A relationship between crystal structure and fluorescent properties in a solid state. Retrieved from [Link]

-

ResearchGate. (n.d.). Complementary vibrational spectra of phenylacetylene (a) IR spectra of.... Retrieved from [Link]

-

Semantic Scholar. (2024). The infrared absorption spectrum of phenylacetylene and its deuterated isotopologue in the mid- to far-IR. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation. Retrieved from [Link]

-

ResearchGate. (n.d.). Interrupted Click Reaction with CuCF2CF3 Reagent: Synthesis of 5-Pentafluoroethyl 1,2,3-Triazoles. Retrieved from [Link]

-

arXiv. (2024). The Infrared Absorption Spectrum of Phenylacetylene and its Deuterated Isotopologue in the Mid- to Far-IR. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Retrieved from [Link]

-

ResearchGate. (n.d.). Pentafluorophenyliodine(III) compounds. 3 pentafluorophenyliodinedifluoride: Alternative preparations, molecular structure, and properties. Retrieved from [Link]

-

PubMed. (2010). Electron ionisation mass spectrometry of the pentafluoropropionate esters of trichothecene analogues and culmorin compounds from Fusarium species. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Crystal structure and Hirshfeld-surface analysis of 1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one. Retrieved from [Link]

-

Environmental Protection Agency. (2021). METHOD 8327 PER- AND POLYFLUOROALKYL SUBSTANCES (PFAS) BY LIQUID CHROMATOGRAPHY/T. Retrieved from [Link]

-

Prentice Research Group. (n.d.). Research Areas. Retrieved from [Link]

-

CrystEngComm (RSC Publishing). (n.d.). Perfluorohalogenated naphthalenes: synthesis, crystal structure, and intermolecular interaction. Retrieved from [Link]

-

ResearchGate. (n.d.). The X-ray crystal structure of bis(pentafluorophenyl)tellurium difluoride. Retrieved from [Link]

-

YouTube. (2025). Accelerating Drug Discovery: Enhanced Chemistry Strategies for NCEs, ADCs, and Emerging Modalities. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. rroeder.nd.edu [rroeder.nd.edu]

- 3. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Perfluorohalogenated naphthalenes: synthesis, crystal structure, and intermolecular interaction - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Phenylacetylene(536-74-3) 1H NMR spectrum [chemicalbook.com]

- 7. reddit.com [reddit.com]

- 8. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 9. 19Flourine NMR [chem.ch.huji.ac.il]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. chemrxiv.org [chemrxiv.org]

- 13. semanticscholar.org [semanticscholar.org]

- 14. The Infrared Absorption Spectrum of Phenylacetylene and its Deuterated Isotopologue in the Mid- to Far-IR [arxiv.org]

- 15. High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Electron ionisation mass spectrometry of the pentafluoropropionate esters of trichothecene analogues and culmorin compounds from Fusarium species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. chemistry.illinois.edu [chemistry.illinois.edu]

- 18. Research Areas – Prentice Research Group [prentice.chem.ufl.edu]

An In-depth Technical Guide to the Safe Handling and Laboratory Application of Pentafluorophenylacetylene

This guide provides comprehensive technical information and best-practice protocols for the safe handling and effective utilization of pentafluorophenylacetylene in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development and materials science who work with this versatile and reactive compound.

Introduction: The Unique Chemical Profile of Pentafluorophenylacetylene

Pentafluorophenylacetylene (PFPA) is a fluorinated building block of significant interest in organofluorine chemistry. Its unique reactivity stems from the combination of a terminal alkyne and a highly electron-deficient pentafluorophenyl ring.[1] This electronic structure imparts distinct characteristics that make it a valuable reagent in various synthetic applications, including "click chemistry," Sonogashira cross-coupling reactions, and the synthesis of specialized fluoropolymers.[1] The strong electron-withdrawing effect of the five fluorine atoms enhances the reactivity of the triple bond and makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr).[1] However, these same properties necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols.

Hazard Identification and Risk Assessment

A comprehensive understanding of the potential hazards associated with pentafluorophenylacetylene is the foundation of its safe handling.

Health Hazards

While specific toxicological data for pentafluorophenylacetylene is not extensively documented, the available Safety Data Sheets (SDS) indicate several potential health hazards.

-

Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[2] Prolonged or repeated contact can lead to dermatitis.

-

Respiratory Tract Irritation: Vapors or mists may be irritating to the respiratory tract. Avoid breathing dust, fume, gas, mist, vapors, or spray.[3]

-

Ingestion: May be harmful if swallowed. Do not ingest. If swallowed, seek immediate medical assistance.[3]

It is also crucial to consider the broader context of polyfluorinated aromatic compounds. Some per- and polyfluoroalkyl substances (PFAS) have been linked to a range of health effects, including reproductive and developmental issues, increased cancer risk, and interference with the immune system and hormones.[4][5][6][7] While pentafluorophenylacetylene is not a long-chain PFAS, caution is warranted due to the presence of the fluorinated phenyl group.

Physicochemical Hazards

-

Flammability: Pentafluorophenylacetylene is a flammable liquid.[8] Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[8]

-

Reactivity: The terminal alkyne functionality can be reactive, particularly with strong bases, potentially leading to the formation of acetylides. While not explicitly stated for PFPA, terminal alkynes, in general, can form explosive metal acetylides.

-

Thermal Decomposition: When heated to decomposition, fluorinated organic compounds can emit highly toxic fumes of hydrogen fluoride and other hazardous decomposition products.[9] The thermal decomposition of fluoropolymers can produce fluoroalkenes, hydrogen fluoride, and oxidation products.[9]

Prudent Laboratory Practices: A Multi-layered Approach to Safety

A robust safety culture and the implementation of well-defined handling procedures are paramount when working with pentafluorophenylacetylene.

Engineering Controls

Engineering controls are the first and most effective line of defense in minimizing exposure.

-

Chemical Fume Hood: All manipulations of pentafluorophenylacetylene, including weighing, transferring, and reactions, must be conducted in a well-ventilated chemical fume hood.

-

Ventilation: Ensure adequate general laboratory ventilation to dilute and remove any fugitive emissions.

-

Safety Equipment: An eyewash station and safety shower must be readily accessible and in close proximity to the workstation.[3]

Personal Protective Equipment (PPE)

The correct selection and consistent use of PPE are non-negotiable.

| PPE Component | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors that can cause serious eye irritation.[2] |

| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact and potential irritation.[2][3] |

| Body Protection | Flame-retardant laboratory coat. | Protects against splashes and potential ignition. |

| Respiratory Protection | Not typically required when used in a fume hood. | In case of ventilation failure or a large spill, a respirator with an organic vapor cartridge may be necessary. |

Storage and Handling

Proper storage and handling are critical to maintaining the stability of pentafluorophenylacetylene and preventing accidents.

-

Storage Conditions: Store in a dry, cool, and well-ventilated place.[3] Keep the container tightly closed.[3]

-

Incompatible Materials: Keep away from strong oxidizing agents, heat, flames, and sparks.[3][8]

-

Inert Atmosphere: For long-term storage and in reactions sensitive to air or moisture, consider storing under an inert atmosphere (e.g., argon or nitrogen).

The following diagram illustrates the standard workflow for safely transferring pentafluorophenylacetylene from a storage container to a reaction vessel within a chemical fume hood.

Caption: Workflow for the safe transfer of Pentafluorophenylacetylene.

Emergency Procedures

Preparedness is key to effectively managing unforeseen incidents.

-

Spills:

-

Evacuate the immediate area.

-

Ensure the fume hood is functioning correctly.

-

Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Clean the spill area with a suitable solvent.

-

-

Fire:

-

Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[8]

-

Do not use water, as it may be ineffective.

-

-

First Aid:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[3]

-

Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation develops.[3]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[3]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get immediate medical attention.[8]

-

Applications in Synthetic Chemistry: Protocols and Mechanistic Considerations

The unique reactivity of pentafluorophenylacetylene makes it a valuable tool in the synthesis of complex molecules and materials.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

The electron-deficient nature of the alkyne in PFPA leads to high regioselectivity in CuAAC reactions, exclusively yielding 1,4-disubstituted triazoles.[1]

Exemplary Protocol for CuAAC with Benzyl Azide:

-

To a solution of benzyl azide (1.0 mmol) and pentafluorophenylacetylene (1.0 mmol) in a 1:1 mixture of t-butanol and water (10 mL), add sodium ascorbate (0.1 mmol).

-

To this mixture, add a solution of copper(II) sulfate pentahydrate (0.05 mmol) in water (1 mL).

-

Stir the reaction mixture vigorously at room temperature for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

The following diagram illustrates the fundamental mechanism of the CuAAC reaction.

Caption: Simplified mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition.

Sonogashira Cross-Coupling

Pentafluorophenylacetylene is a key substrate in Sonogashira cross-coupling reactions, enabling the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1]

Exemplary Protocol for Sonogashira Coupling with Iodobenzene:

-

To a Schlenk flask, add iodobenzene (1.0 mmol), Pd(PPh3)4 (0.02 mmol), and CuI (0.04 mmol).

-

Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

-

Add anhydrous triethylamine (5 mL) and pentafluorophenylacetylene (1.2 mmol) via syringe.

-

Stir the reaction mixture at room temperature for 8-12 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture through a pad of celite and wash with diethyl ether.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Polymerization

Pentafluorophenylacetylene can serve as a monomer for the synthesis of specialty fluoropolymers with high thermal stability.[1][10] These polymers can be further modified through post-polymerization reactions.[10][11]

Waste Disposal

All waste containing pentafluorophenylacetylene or its byproducts must be treated as hazardous waste.

-

Collect waste in a designated, properly labeled, and sealed container.

-

Dispose of the waste through a licensed hazardous waste disposal company. Do not dispose of it down the drain.[3]

Conclusion

Pentafluorophenylacetylene is a powerful reagent with a wide range of applications in modern chemistry. Its unique reactivity, however, is accompanied by potential hazards that demand respect and careful management. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and following established protocols, researchers can safely and effectively harness the synthetic potential of this valuable compound.

References

-

United States Environmental Protection Agency. (2025). Our Current Understanding of the Human Health and Environmental Risks of PFAS. Retrieved from [Link]

-

M-LEEaD Center. (2020). Per-and polyfluoroalkyl substances (PFAS): Exposure, Toxicity, and Policy. Retrieved from [Link]

-

PubMed. (n.d.). Reactive Conjugated Polymers: Synthesis, Modification, and Electrochemical Properties of Polypentafluorophenylacetylene (Co)Polymers. Retrieved from [Link]

-

[Anonymous]. (2020). Thermal degradation of fluoropolymers. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 9.2: Preparation of Alkynes - Elimination Reactions of Dihalides. Retrieved from [Link]

-

ResearchGate. (2017). Guide for the Safe Handling of Tetrafluoroethylene. Retrieved from [Link]

-

[Anonymous]. (n.d.). Health Impacts of Per- and Polyfluoroalkyl Substances (PFASs): A Comprehensive Review. Retrieved from [Link]

-

Plastics Europe. (2017). Guide for the Safe Handling of Tetrafluoroethylene. Retrieved from [Link]

-

Chad's Prep. (2020). 9.3 Synthesis of Alkynes | Organic Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). PFAS. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (n.d.). Criteria for a recommended standard... occupational exposure to - DECOMPOSITION PRODUCTS of FLUOROCARBON POLYMERS. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Control of reactivity of constitutional isomers of pentafluorophenyl ethynylbenzoates for the synthesis of functional poly(phenylacetylenes). Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. fishersci.com [fishersci.com]

- 4. epa.gov [epa.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Health Impacts of Per- and Polyfluoroalkyl Substances (PFASs): A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PFAS - Wikipedia [en.wikipedia.org]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. turi.org [turi.org]

- 10. Reactive Conjugated Polymers: Synthesis, Modification, and Electrochemical Properties of Polypentafluorophenylacetylene (Co)Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Control of reactivity of constitutional isomers of pentafluorophenyl ethynylbenzoates for the synthesis of functional poly(phenylacetylenes) - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

The Quintessential Guide to Pentafluorophenylacetylene: Solubility, Compatibility, and Application for the Modern Researcher

Abstract

Pentafluorophenylacetylene (PFPA) stands as a cornerstone in contemporary organofluorine chemistry, offering a unique combination of reactivity and stability that makes it an invaluable building block in drug discovery, materials science, and bioconjugation.[1] Its utility is profoundly influenced by its solubility and compatibility with a diverse array of solvents and reagents. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of PFPA's solubility profile, detailed solvent compatibility, and practical guidance for its effective use in synthesis. We present a combination of available data, predictive insights, and robust experimental protocols to empower researchers in harnessing the full potential of this versatile molecule.

Introduction: The Unique Physicochemical Landscape of Pentafluorophenylacetylene

Pentafluorophenylacetylene (C₈HF₅) is a remarkable molecule characterized by two key structural features: a terminal alkyne and a perfluorinated phenyl ring. This arrangement bestows upon it a distinct electronic character that governs its solubility and reactivity. The five highly electronegative fluorine atoms create a strong electron-withdrawing effect, polarizing the molecule and rendering the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr).[1] Concurrently, the acetylene group serves as a reactive handle for a multitude of transformations, most notably cycloaddition reactions and palladium-catalyzed cross-couplings like the Sonogashira reaction.[1]

Understanding the interplay between the fluorinated ring and the alkyne functionality is paramount to predicting its behavior in different chemical environments. The molecule's overall nonpolar character, dominated by the large fluorinated ring, suggests a preference for organic solvents. However, the potential for specific interactions, such as π-stacking and halogen bonding, can lead to nuanced solubility behavior. This guide will dissect these factors to provide a practical framework for solvent selection and reaction design.

Solubility Profile of Pentafluorophenylacetylene: A Quantitative and Qualitative Overview

Precise, experimentally determined solubility data for pentafluorophenylacetylene across a wide range of organic solvents is not extensively documented in publicly available literature. However, based on its structural characteristics, its use in common synthetic procedures, and the general principles of solubility for fluorinated compounds, we can establish a reliable qualitative and estimated quantitative solubility profile.

The principle of "like dissolves like" provides a foundational understanding. The large, nonpolar, and lipophobic nature of the pentafluorophenyl group suggests that PFPA will exhibit favorable solubility in solvents that can effectively solvate this moiety.[2]

Table 1: Solubility of Pentafluorophenylacetylene in Common Organic Solvents at Ambient Temperature (20-25 °C)

| Solvent Category | Solvent | Predicted Solubility | Estimated Quantitative Solubility (g/L) | Rationale & Key Considerations |

| Aromatic Hydrocarbons | Toluene | High | > 100 | Excellent. Toluene's aromatic character allows for favorable π-π stacking interactions with the pentafluorophenyl ring. It is a common solvent for Sonogashira couplings involving PFPA.[3][4][5] |

| Benzene | High | > 100 | Similar to toluene, with strong π-π interactions. | |

| Xylene | High | > 100 | Good solubility is expected due to its aromatic nature. | |

| Ethers | Tetrahydrofuran (THF) | High | > 100 | THF is a polar aprotic solvent that is an excellent solvent for a wide range of organic compounds and is frequently used in reactions with PFPA.[6] |

| Diethyl Ether | Moderate to High | 50 - 100 | Good general-purpose solvent, though its high volatility can be a practical limitation. | |

| 1,4-Dioxane | Moderate to High | 50 - 100 | A good solvent, but its higher boiling point and potential for peroxide formation should be considered. | |

| Chlorinated Solvents | Dichloromethane (DCM) | High | > 100 | Excellent solvent due to its ability to dissolve a wide range of organic compounds. Its polarity is suitable for solvating PFPA.[7][8] |

| Chloroform | High | > 100 | Similar to DCM, providing good solubility. | |

| Carbon Tetrachloride | Moderate | 20 - 50 | Lower polarity compared to DCM and chloroform may result in slightly lower solubility. | |

| Polar Aprotic Solvents | N,N-Dimethylformamide (DMF) | High | > 100 | A highly polar aprotic solvent capable of dissolving a wide array of compounds. Often used in nucleophilic aromatic substitution reactions. |

| Dimethyl Sulfoxide (DMSO) | High | > 100 | Another highly polar aprotic solvent, excellent for ensuring complete dissolution, particularly for reactions involving salts. | |

| Acetonitrile (MeCN) | Moderate to High | 50 - 100 | A polar aprotic solvent commonly used in organic synthesis and HPLC. It is a suitable solvent for many reactions involving PFPA.[9][10] | |

| Polar Protic Solvents | Methanol | Low | < 10 | The highly polar and protic nature of methanol is generally not conducive to solvating the large, nonpolar PFPA molecule effectively. |

| Ethanol | Low | < 10 | Similar to methanol, poor solubility is expected. | |

| Water | Very Low / Insoluble | < 0.1 | PFPA is hydrophobic and is not expected to have any significant solubility in water. | |

| Nonpolar Aliphatic Solvents | Hexane | Low | < 10 | The aliphatic nature of hexane does not allow for effective interaction with the fluorinated aromatic ring. |

| Cyclohexane | Low | < 10 | Similar to hexane, poor solubility is anticipated. |

Disclaimer: The quantitative solubility values presented are estimates based on chemical principles and typical behavior of similar compounds. For applications requiring high precision, experimental determination is strongly recommended.

Solvent Compatibility and Reactivity: A Guide to Safe and Effective Use

The unique electronic properties of pentafluorophenylacetylene dictate its compatibility with various solvents and reagents. Understanding these interactions is crucial for successful reaction design and to avoid unintended side reactions or hazardous conditions.

General Solvent Compatibility

Based on its solubility profile, PFPA is compatible with a wide range of common organic solvents, particularly aromatic hydrocarbons, ethers, and chlorinated solvents. These solvents are generally inert under typical reaction conditions and provide a suitable medium for most transformations involving PFPA.

Incompatible Solvents and Reagents